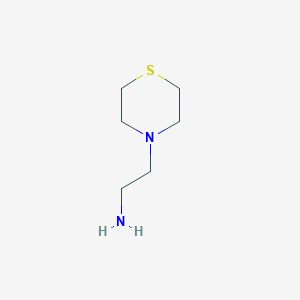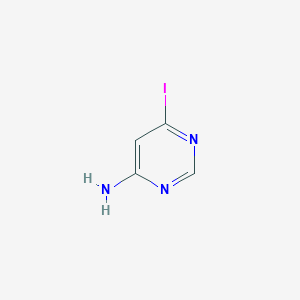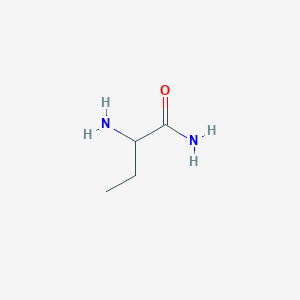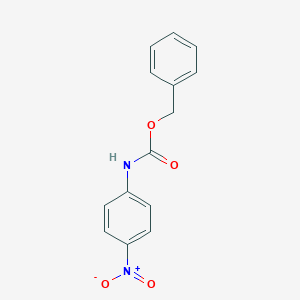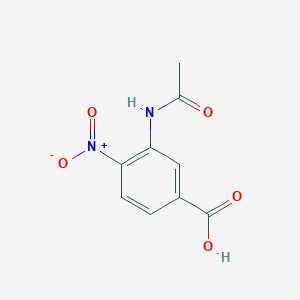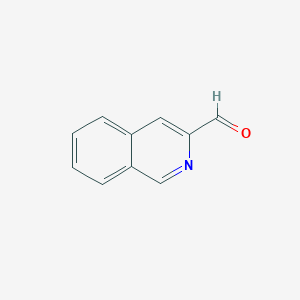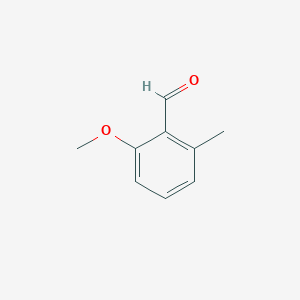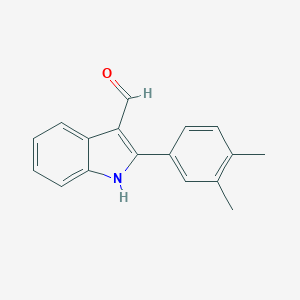
2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have an indole core, with a dimethylphenyl group attached at the 2-position and an aldehyde group at the 3-position. The presence of these functional groups would likely have significant effects on the compound’s chemical properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aldehyde and dimethylphenyl groups. The aldehyde could undergo reactions typical of carbonyl groups, such as nucleophilic addition. The aromatic rings could participate in electrophilic aromatic substitution reactions, although the electron-donating methyl groups would likely direct such substitutions to certain positions on the rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar aldehyde group could increase its solubility in polar solvents, while the aromatic rings would likely make it soluble in nonpolar solvents. The compound could exhibit absorption in the UV-visible region due to the conjugated system of the indole ring .Scientific Research Applications
Gold-Catalyzed Cycloisomerizations
Research by Kothandaraman et al. (2011) discusses a method to prepare 1H-indole-2-carbaldehydes using gold(I)-catalyzed cycloisomerization. This method is efficient for a wide variety of substrates, demonstrating the potential of 1H-indole-3-carbaldehyde derivatives in synthetic chemistry (Kothandaraman et al., 2011).
Luminescence Sensing in Lanthanide Frameworks
Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using a derivative similar to 2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde. These frameworks exhibit sensitivity to benzaldehyde-based derivatives, indicating potential applications in fluorescence sensing (Shi et al., 2015).
Antimicrobial Activity of Indole-Based Chromene Derivatives
Kathrotiya and Patel (2012) synthesized a series of indole-based chromene derivatives, highlighting the role of 2-phenyl-1H-indole-3-carbaldehyde in producing compounds with significant antimicrobial properties (Kathrotiya & Patel, 2012).
Oxidation Mechanisms of Dimethylindole
Balón et al. (1993) investigated the oxidation mechanisms of 2,3-dimethylindole to 3-methylindole-2-carbaldehyde, providing insights into the chemical behavior of similar indole derivatives (Balón et al., 1993).
Crystal Structure and DFT Analysis
Several studies like those conducted by Barakat et al. (2017) and Tariq et al. (2020) have utilized derivatives of 1H-indole-3-carbaldehyde to understand crystal structures, Hirshfeld surface analyses, and DFT studies, demonstrating the chemical's role in advanced material science (Barakat et al., 2017); (Tariq et al., 2020).
Anticonvulsant and Antitumor Activities
Research like that of Gautam et al. (2021) and Zahran et al. (2010) has shown the potential of indole-3-carbaldehyde derivatives in pharmacology, particularly in anticonvulsant and antitumor applications (Gautam et al., 2021); (Zahran et al., 2010).
Synthesis of Novel Derivatives
Various studies, such as those by Kraus and Guo (2009), have explored the synthesis of novel derivatives using indole carbaldehydes, contributing to the expansion of organic chemistry and synthetic methods (Kraus & Guo, 2009).
Future Directions
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO/c1-11-7-8-13(9-12(11)2)17-15(10-19)14-5-3-4-6-16(14)18-17/h3-10,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIYVHWXJIXQFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801233044 | |
| Record name | 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde | |
CAS RN |
590391-01-8 | |
| Record name | 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590391-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethylphenyl)-1H-indole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801233044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



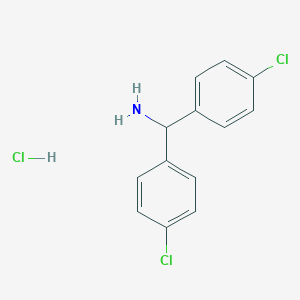
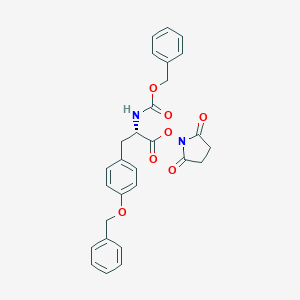
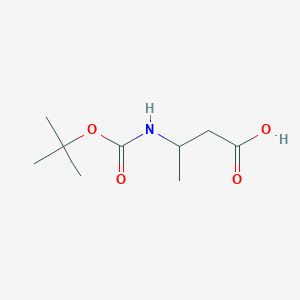
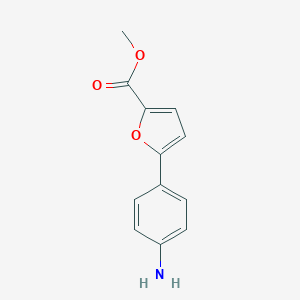
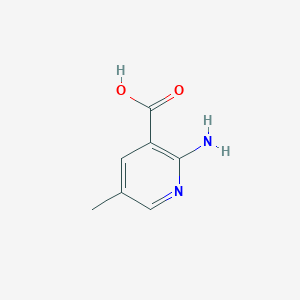
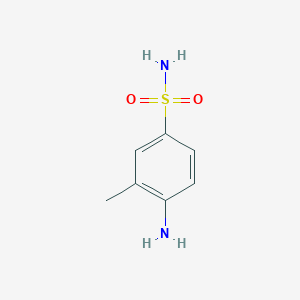
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
